molecular formula C8H5BrN2O3 B11761502 5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid

5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No.: B11761502
M. Wt: 257.04 g/mol
InChI Key: UACMRBKETZWQBN-UHFFFAOYSA-N
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Description

5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated pyrrole derivative with a suitable pyridine precursor, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups, using reagents such as organolithium or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Organolithium reagents in tetrahydrofuran (THF) or Grignard reagents in ether.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs with various functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

Uniqueness

5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H5BrN2O3

Molecular Weight

257.04 g/mol

IUPAC Name

5-bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H5BrN2O3/c9-4-1-3-2-5(12)10-7(3)11-6(4)8(13)14/h1H,2H2,(H,13,14)(H,10,11,12)

InChI Key

UACMRBKETZWQBN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(N=C2NC1=O)C(=O)O)Br

Origin of Product

United States

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